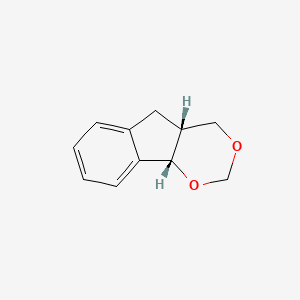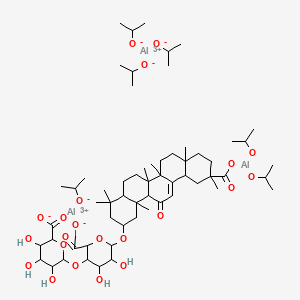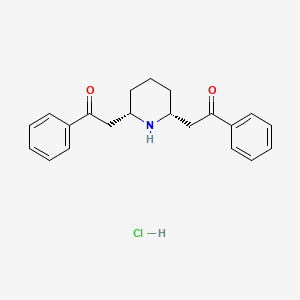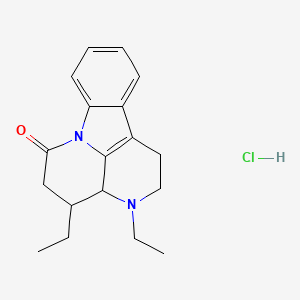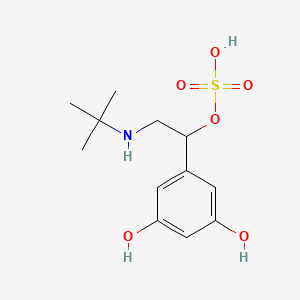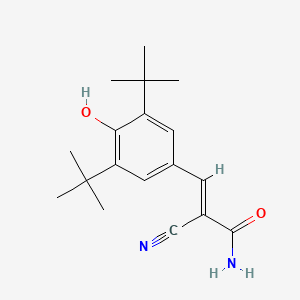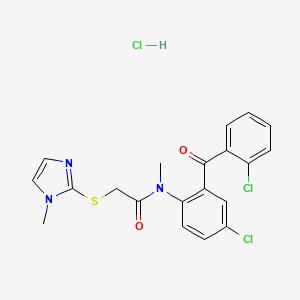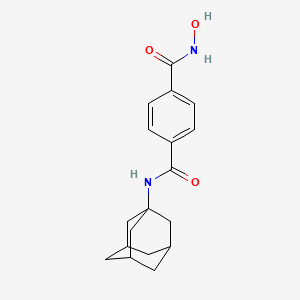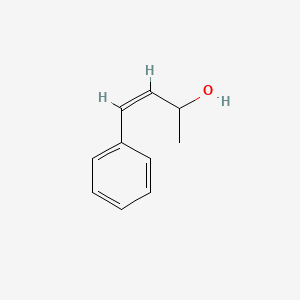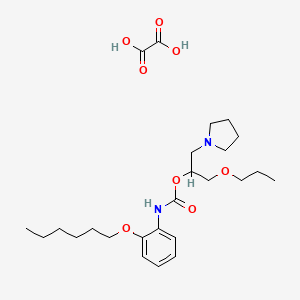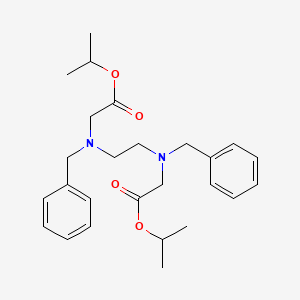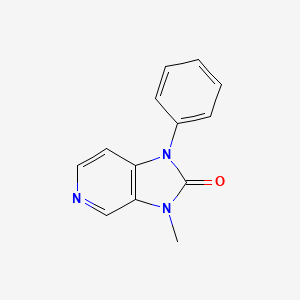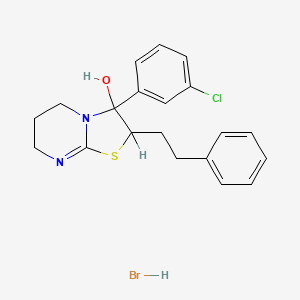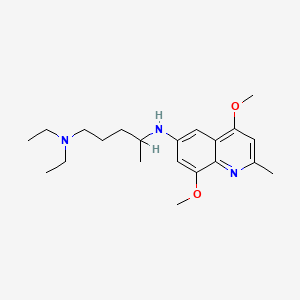
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is a complex organic compound with a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Alkylation: The diethylamino group is introduced via alkylation of the quinoline derivative with diethylamine.
Formation of the Pentanediamine Chain: The final step involves the coupling of the quinoline derivative with 1,4-pentanediamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation or nitration, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration requires nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biology
Antimicrobial Agents: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways in diseases.
Industry
Dye Synthesis: It can be used in the synthesis of dyes and pigments for various industrial applications.
Polymer Chemistry: The compound can be incorporated into polymer chains to modify their properties.
Mechanism of Action
The mechanism of action of N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, disrupting its function, while the diethylamino group can interact with protein active sites, inhibiting their activity. The methoxy groups may enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial compound with structural similarities.
Mefloquine: A quinoline derivative used in the treatment of malaria.
Uniqueness
N(sup 1),N(sup 1)-Diethyl-N(sup 4)-(4,8-dimethoxy-2-methyl-6-quinolinyl)-1,4-pentanediamine is unique due to its specific substitution pattern on the quinoline ring and the presence of the pentanediamine chain. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
84264-41-5 |
|---|---|
Molecular Formula |
C21H33N3O2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-N-(4,8-dimethoxy-2-methylquinolin-6-yl)-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C21H33N3O2/c1-7-24(8-2)11-9-10-15(3)22-17-13-18-19(25-5)12-16(4)23-21(18)20(14-17)26-6/h12-15,22H,7-11H2,1-6H3 |
InChI Key |
TWWHVSHWXYZESN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC2=C(C=C(N=C2C(=C1)OC)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


